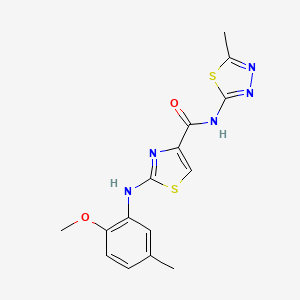
2-((2-methoxy-5-methylphenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-((2-methoxy-5-methylphenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. This particular derivative is of interest due to its potential biological activities, which may include antimicrobial, antitubercular, and anticancer properties as suggested by related compounds in the literature .
Synthesis Analysis
The synthesis of related 2-amino-5-carboxamide thiazole derivatives involves a multi-step process starting with the reductive amination of 4-formyl-3-methoxy phenoxy resin. This step is crucial to prevent isomer formation. The key step in the synthesis is the dehydrative cyclization of thiourea intermediate resin, which is achieved using α-bromoketone in the presence of DMF. The final step involves cleaving the 2-amino-5-carboxamide thiazole resin from the polymer support using a cocktail of TFA and DCM .
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, has been elucidated using crystallographic data. These compounds exhibit different conformations due to the rotational positions of their methoxymethyl substituents. The intermolecular contacts within the crystal structure are predominantly hydrogen bonds involving the amine hydrogen atoms .
Chemical Reactions Analysis
The precursor to the compound of interest, 2-methoxy-5-methylphenyl thiosemicarbazide, is synthesized through a reaction involving 2-methoxy-5-methyl aniline, ammonia, and carbon disulfide, followed by the addition of sodium chloroacetate and hydrazine hydrate. This intermediate can then undergo cyclization with various aromatic carboxylic acids and substituted azlactones to yield a range of thiadiazoles and imidazolinones with multiple biological activities .
Physical and Chemical Properties Analysis
The physicochemical properties of 2-amino-5-carboxamide thiazole derivatives have been calculated, indicating that these compounds could have reasonable oral bioavailability according to Lipinski's Rule of Five, which predicts the drug-likeness of compounds. This suggests that the compound of interest may also possess favorable properties for oral administration .
Applications De Recherche Scientifique
Synthesis and Characterization
This compound and its derivatives have been extensively studied for their synthesis and structural characterization, serving as a foundation for various scientific applications. For instance, Hassan et al. (2014) synthesized and characterized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, showcasing the compound's role in creating potentially bioactive molecules. The structures of these compounds were confirmed through elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR. This research highlights the compound's utility in synthesizing diverse chemical entities with potential pharmacological activities (Ashraf S. Hassan, T. Hafez, Souad A. Osman, 2014).
Antimicrobial and Cytotoxic Activities
The compound's derivatives have been explored for their antimicrobial and cytotoxic activities. Research by Sah et al. (2014) on formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity, contributing to the understanding of its potential therapeutic applications. This study indicates the role of such compounds in developing new antimicrobial agents (P. Sah, Pratibha Bidawat, M. Seth, Chandra Prakash Gharu, 2014).
Photodynamic Therapy Applications
Another significant application is in photodynamic therapy (PDT) for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives containing the compound, exhibiting high singlet oxygen quantum yields. Such properties are crucial for effective PDT agents, as high singlet oxygen quantum yield is indicative of potential efficacy in cancer treatment through Type II photodynamic reactions (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Corrosion Inhibition
Additionally, the compound and its derivatives have been evaluated as corrosion inhibitors. Attou et al. (2020) investigated a 1,3,4-thiadiazole derivative as a corrosion inhibitor for mild steel in an acidic environment, demonstrating its efficacy in protecting against corrosion. Such studies open new avenues for the application of these compounds in industrial processes, particularly in materials science and engineering (A. Attou, M. Tourabi, A. Benikdes, O. Benali, H. Ouici, F. Benhiba, A. Zarrouk, C. Jama, F. Bentiss, 2020).
Propriétés
IUPAC Name |
2-(2-methoxy-5-methylanilino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-8-4-5-12(22-3)10(6-8)16-14-17-11(7-23-14)13(21)18-15-20-19-9(2)24-15/h4-7H,1-3H3,(H,16,17)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPNFTVOAYADQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)NC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-methoxy-5-methylphenyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

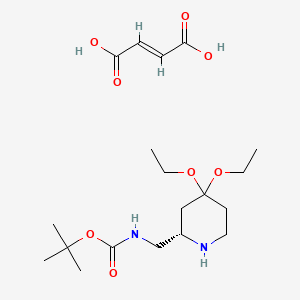
![N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2519395.png)
![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2519396.png)
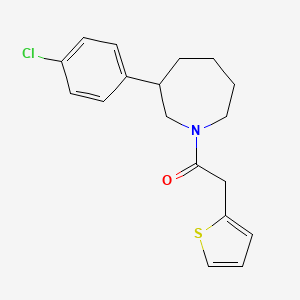
![methyl 4-[(hydroxyimino)methyl]-5-[(4-methoxyphenyl)sulfanyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2519400.png)

![1-{2-Bromo-6-[(methylamino)methyl]phenoxy}-2-methylpropan-2-ol hydrochloride](/img/structure/B2519402.png)
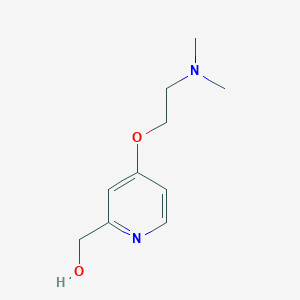
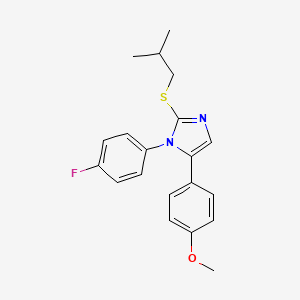
![5-chloro-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2519407.png)
![2-ethyl-5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519408.png)
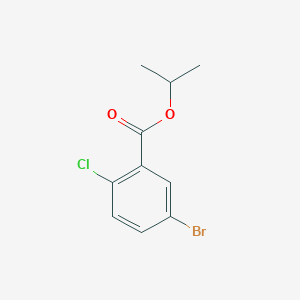
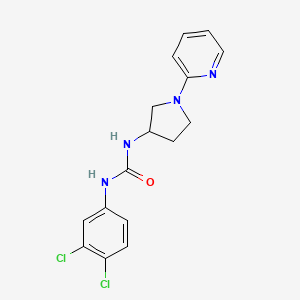
![(2,4-dimethylphenyl)(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2519413.png)